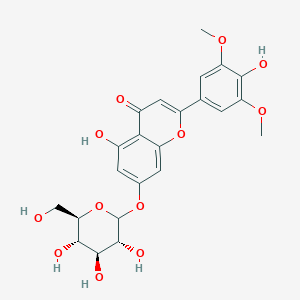
Tricin 7-O-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricin 7-O-glucoside is a glycosyloxyflavone that is tricin attached to a D-glucopyranosyl residue at position 7 via a glycosidic linkage. It has a role as a metabolite. It is a glycosyloxyflavone, a dimethoxyflavone, a dihydroxyflavone, a monosaccharide derivative and a D-glucoside. It derives from a 3',5'-di-O-methyltricetin.
Applications De Recherche Scientifique
Pharmaceutical Applications
Neuroprotective Effects
Tricin 7-O-glucoside has demonstrated neuroprotective properties, particularly in the context of cerebral ischemia. A study indicated that it alleviates ischemia/reperfusion injury by reducing apoptosis in neuronal cells and inhibiting inflammatory pathways involving nuclear factor-κB (NF-κB) and high-mobility group box 1 (HMGB1) . The compound was effective even when administered after the onset of injury, showcasing its therapeutic potential.
Antidepressant and Anxiolytic Activities
Recent research highlighted the antidepressant effects of this compound, particularly when isolated from Passiflora coriacea. In animal models, this compound significantly reduced immobility time in forced swim tests and exhibited anxiolytic-like effects in elevated plus maze tests . These findings suggest its potential as a treatment for mood disorders.
Nutraceutical Applications
This compound is recognized for its antioxidant properties, contributing to its classification as a nutraceutical. It has been shown to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . This antioxidant activity is crucial for developing functional foods aimed at improving health outcomes.
Agricultural Applications
Plant Defense Mechanism
In agricultural contexts, this compound plays a role in plant defense against pathogens. Studies have indicated that tricin-type metabolites function as protective compounds against fungal infections and herbivory . This property makes it a candidate for developing natural pesticides or plant protectants.
Lignification Process
Tricin is involved in the lignification process in monocots, acting as a nucleation site for lignin polymer formation. The incorporation of this compound into lignin enhances the structural integrity of plant cell walls, which can improve the mechanical properties of crops . Understanding this process may lead to advancements in crop engineering for better yield and resilience.
Food Science Applications
As a bioactive compound, this compound can be utilized in food products for its health benefits. Its antioxidant properties make it suitable for enhancing the shelf life of food products by preventing oxidative spoilage. Furthermore, its potential anti-inflammatory effects could be leveraged in functional foods targeting inflammation-related conditions.
Data Table: Summary of Applications
Case Studies
-
Neuroprotective Study
In a controlled study involving rats subjected to middle cerebral artery occlusion, this compound showed significant neuroprotective effects when administered at doses above 50 mg/kg. The compound reduced brain edema and histopathological damage while inhibiting key inflammatory pathways . -
Antidepressant Research
A study on Passiflora coriacea extracts revealed that this compound exhibited significant antidepressant effects in mice models through behavioral tests, indicating its potential utility in treating anxiety and depression .
Propriétés
Formule moléculaire |
C23H24O12 |
|---|---|
Poids moléculaire |
492.4 g/mol |
Nom IUPAC |
5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)13-7-12(26)18-11(25)5-10(6-14(18)34-13)33-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23?/m1/s1 |
Clé InChI |
JGXFMIJHKASCIZ-NODAHLOSSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















